molecular formula C7H10ClN3O3 B13780070 2-Methoxy-4-nitrophenylhydrazine hydrochloride

2-Methoxy-4-nitrophenylhydrazine hydrochloride

Cat. No.: B13780070
M. Wt: 219.62 g/mol
InChI Key: LFGVMHZOYFRESD-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrophenylhydrazine hydrochloride is a chemical compound with the molecular formula C7H9ClN2O3. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with methoxy and nitro groups. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-nitrophenylhydrazine hydrochloride typically involves the reaction of 2-methoxy-4-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-nitrophenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenylhydrazine derivatives.

Scientific Research Applications

2-Methoxy-4-nitrophenylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of hydrazones and other derivatives.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-nitrophenylhydrazine hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity. The overall effect is determined by the specific pathways and targets involved in the reaction.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitroaniline: Similar structure but lacks the hydrazine moiety.

    4-Nitrophenylhydrazine: Lacks the methoxy group.

    2-Nitrophenylhydrazine: Lacks the methoxy group and has a different substitution pattern.

Uniqueness

2-Methoxy-4-nitrophenylhydrazine hydrochloride is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties. The combination of these functional groups allows for diverse reactivity and applications in various fields.

Properties

Molecular Formula

C7H10ClN3O3

Molecular Weight

219.62 g/mol

IUPAC Name

(2-methoxy-4-nitrophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H9N3O3.ClH/c1-13-7-4-5(10(11)12)2-3-6(7)9-8;/h2-4,9H,8H2,1H3;1H

InChI Key

LFGVMHZOYFRESD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NN.Cl

Origin of Product

United States

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